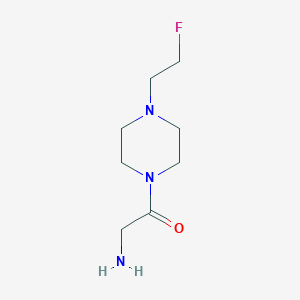

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Descripción general

Descripción

“(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields of research and industry. It is also known as PF-00734200, a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for the treatment of type 2 diabetes .

Chemical Reactions Analysis

The major route of metabolism of this compound was due to hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species. Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3) and an unusual metabolite resulting from scission of the pyrimidine ring (M1). Phase II metabolic pathways included carbamoyl glucuronidation (M9), glucosidation (M15) on the pyrrolidine nitrogen, and conjugation with creatinine to form an unusual metabolite/metabonate (M16) .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound serves as a high-quality reference standard in pharmaceutical testing . Its structure, which includes both pyrrolidin and piperidin rings, makes it a valuable scaffold for the development of new drugs. The difluoromethyl group may also influence the pharmacokinetic profile of potential medications.

Medicinal Chemistry

The pyrrolidine ring is a common feature in biologically active compounds due to its non-planarity and ability to contribute to stereochemistry . This compound could be used to synthesize derivatives with selective biological activity, potentially leading to new treatments for various diseases.

Drug Design

The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound could bind differently to enantioselective proteins . This feature is crucial in drug design, as it allows for the creation of drugs with specific biological profiles.

Antifungal Agents

Compounds with similar structures have been investigated for their antifungal properties . The (3-(Difluoromethyl)pyrrolidin-1-yl) moiety could be explored further to develop novel antifungal agents with improved efficacy.

Cancer Research

Derivatives of pyrrolidine have been studied for their anti-proliferative activity against various cancer cell lines . This compound could be a starting point for the synthesis of new agents that target specific pathways involved in cancer progression.

Androgen Receptor Modulators

The related compound 4-(pyrrolidin-1-yl)benzonitrile has been synthesized as a selective androgen receptor modulator (SARM) . By modifying the structure of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone, it might be possible to develop new SARMs with distinct advantages.

Mecanismo De Acción

Direcciones Futuras

Propiedades

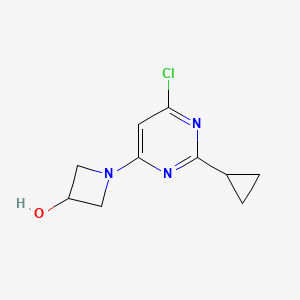

IUPAC Name |

[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-10(13)9-3-5-15(7-9)11(16)8-2-1-4-14-6-8/h8-10,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYABIZFLWHGTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)

![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)

![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)